![molecular formula C15H15FO3S B7528744 1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)
1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as FMPB and is widely used in the field of medicinal chemistry due to its unique properties. FMPB is an important compound that has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of FMPB is not fully understood. However, studies have suggested that FMPB works by inhibiting the activity of certain enzymes and proteins that are essential for cancer cell growth and proliferation. FMPB has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (HSP90), which are known to play a crucial role in cancer cell survival.
Biochemical and Physiological Effects:
FMPB has been shown to have several biochemical and physiological effects. Studies have shown that FMPB can induce cell cycle arrest and promote apoptosis in cancer cells. FMPB has also been shown to inhibit the migration and invasion of cancer cells, which is an essential step in cancer metastasis. Moreover, FMPB has been shown to have anti-inflammatory and anti-oxidant properties, which can be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FMPB has several advantages for lab experiments. It is a potent inhibitor of cancer cell growth and proliferation, making it an ideal candidate for cancer research. FMPB is also relatively easy to synthesize, which makes it readily available for research purposes. However, FMPB has certain limitations as well. It is not very water-soluble, which can make it challenging to use in certain experiments. Moreover, FMPB has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of FMPB. One of the primary directions is to study the in vivo efficacy of FMPB. While FMPB has shown promising results in vitro, its efficacy in vivo is not fully understood. Moreover, future studies could focus on optimizing the synthesis method of FMPB to improve its water solubility and bioavailability. Additionally, FMPB could be studied in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Conclusion:
In conclusion, FMPB is a chemical compound that has shown promising results in various scientific studies. It has potent anti-cancer activity and has several biochemical and physiological effects. While FMPB has several advantages for lab experiments, it also has certain limitations. Future studies could focus on optimizing the synthesis method of FMPB and studying its in vivo efficacy. FMPB has significant potential for the development of novel anti-cancer agents and could be a valuable addition to the field of medicinal chemistry.
Synthesemethoden
The synthesis of FMPB is a complex process that involves several steps. One of the commonly used methods for the synthesis of FMPB is the reaction of 4-methylsulfonylphenol with 4-fluorobenzyl bromide in the presence of a base. The reaction produces FMPB as a white solid with a yield of around 60%.
Wissenschaftliche Forschungsanwendungen
FMPB has been extensively studied for its potential therapeutic applications. One of the primary applications of FMPB is in the treatment of cancer. Studies have shown that FMPB has potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. FMPB works by inhibiting the growth and proliferation of cancer cells, inducing cell cycle arrest, and promoting apoptosis.
Eigenschaften
IUPAC Name |
1-fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3S/c1-11(12-3-5-13(16)6-4-12)19-14-7-9-15(10-8-14)20(2,17)18/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOPNYTWSWKTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7528669.png)
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)
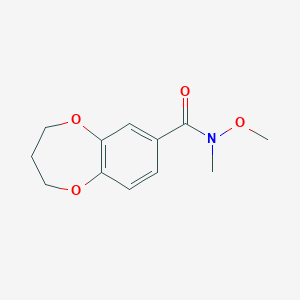
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)

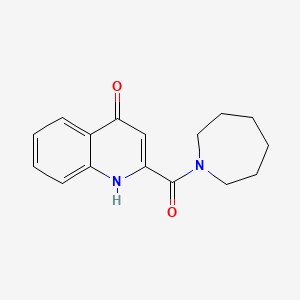
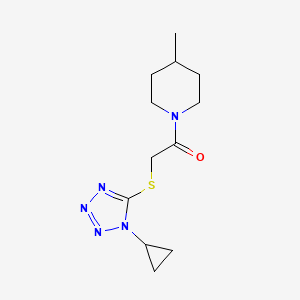
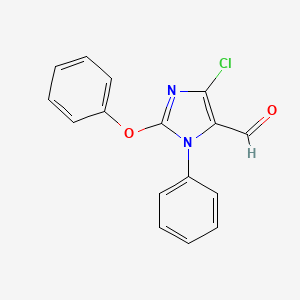
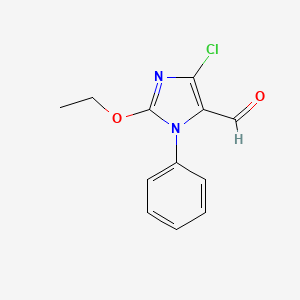
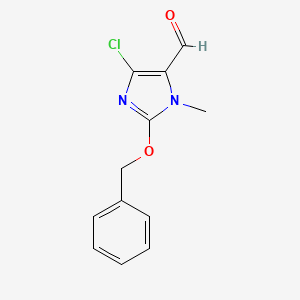

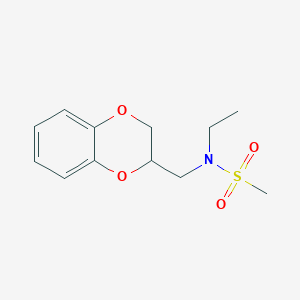
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)